

Sp-8-Br-cGMPS: A Technical Guide to its Function and Application

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Compound of Interest

Compound Name: *Sp-8-Br-cGMPS*

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Abstract

Sp-8-Br-cGMPS (Sp-8-bromoguanosine-3',5'-cyclic monophosphorothioate) is a potent and versatile cell-permeable analog of cyclic guanosine monophosphate (cGMP). This technical guide provides an in-depth overview of its core functions, mechanism of action, and applications in research and drug development. **Sp-8-Br-cGMPS** serves as a selective activator of cGMP-dependent protein kinase (PKG) and an agonist of cyclic nucleotide-gated (CNG) channels. Its phosphorothioate modification confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained cellular activity. This document details its biochemical properties, summarizes key quantitative data, provides exemplary experimental protocols for its use, and illustrates its mechanism of action through signaling pathway diagrams.

Core Functions and Mechanism of Action

Sp-8-Br-cGMPS mimics the intracellular second messenger cGMP, but with enhanced stability and cell permeability. Its primary functions are the activation of PKG and the gating of CNG channels.

1.1. Activation of cGMP-Dependent Protein Kinase (PKG)

Sp-8-Br-cGMPS is a potent activator of PKG, a key effector in the nitric oxide (NO)/cGMP signaling pathway. Upon binding to the regulatory domain of PKG, **Sp-8-Br-cGMPS** induces a conformational change that unleashes the catalytic activity of the kinase. Activated PKG then phosphorylates a multitude of downstream protein targets on serine and threonine residues, leading to a cascade of cellular events. These include the regulation of smooth muscle tone, platelet aggregation, synaptic plasticity, and gene expression. The activation of PKG by **Sp-8-Br-cGMPS** is a cornerstone of its utility in studying cGMP-mediated physiological and pathophysiological processes.

1.2. Agonism of Cyclic Nucleotide-Gated (CNG) Channels

Sp-8-Br-cGMPS also functions as an agonist for CNG channels, which are non-selective cation channels crucial for signal transduction in various cell types, particularly in photoreceptors and olfactory sensory neurons. By binding to the cyclic nucleotide-binding domain of CNG channels, **Sp-8-Br-cGMPS** directly gates the channel, leading to an influx of cations such as Ca^{2+} and Na^{+} . This influx alters the cell's membrane potential and intracellular calcium concentration, thereby modulating cellular responses.

1.3. Resistance to Phosphodiesterases (PDEs)

A critical feature of **Sp-8-Br-cGMPS** is its resistance to degradation by PDEs, the enzymes responsible for hydrolyzing cyclic nucleotides. The substitution of a non-bridging oxygen with sulfur in the cyclic phosphate moiety (phosphorothioate) renders the molecule less susceptible to enzymatic cleavage. This property ensures a more stable and prolonged elevation of cGMP signaling compared to the transient effects of native cGMP, making it an ideal tool for in vitro and in vivo studies.

Quantitative Data

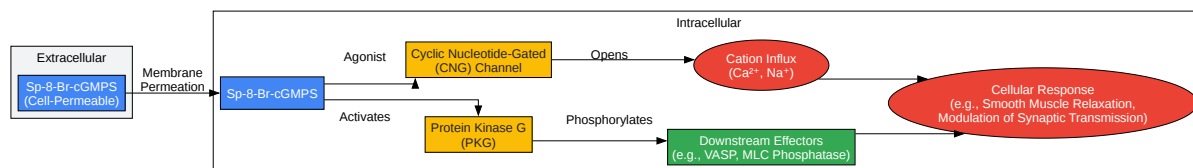
While specific quantitative data for **Sp-8-Br-cGMPS** is not consistently reported across the literature, the following table summarizes available data for related cGMP analogs to provide a comparative context for its potency and selectivity.

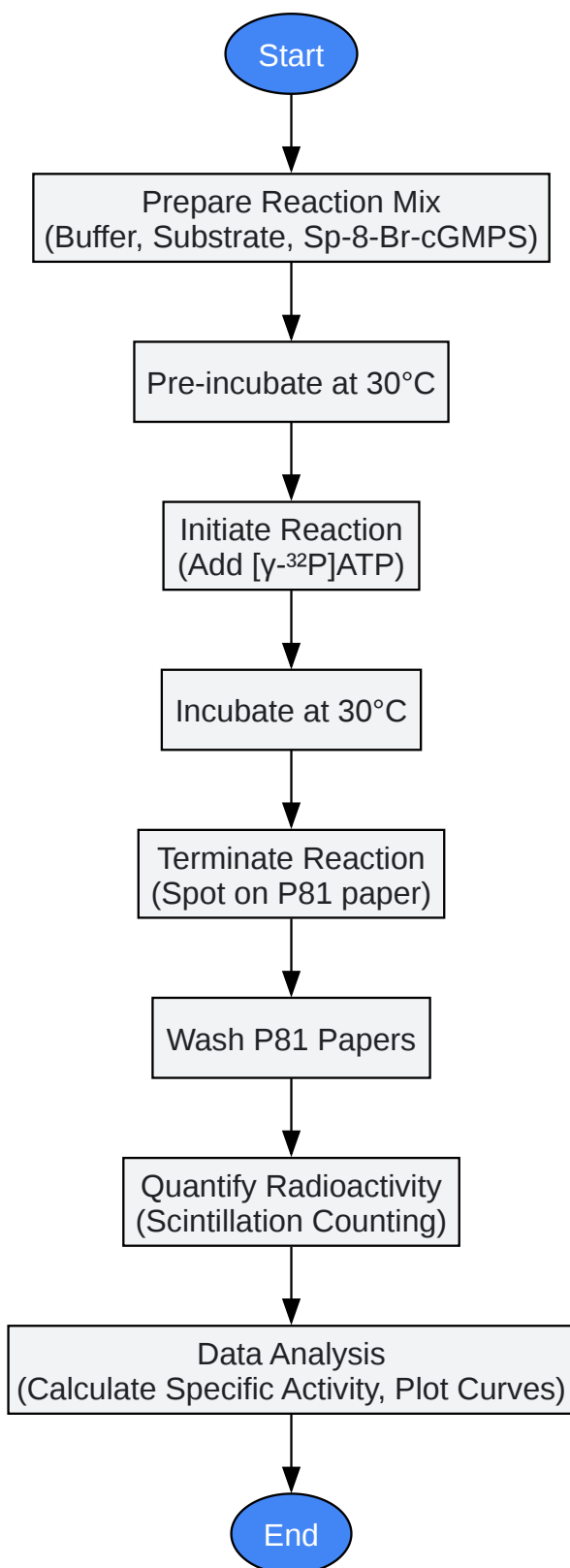
Compound	Target	Parameter	Value	Reference
cGMP	PKG I α	K _a	~0.1 μ M	[1]
cGMP	PKG I β	K _a	~1.0 μ M	[1]
8-Br-cGMP	PKG I α	K _a	4.3-fold more potent than cGMP	[2]
Rp-8-Br-PET-cGMPS	PKG I α & I β	K _i	0.03 μ M	[3]
Sp-8-Br-PET-cGMPS	PKG I α & I β	Activator	-	[3]
8-Br-cGMP	Rod CNG Channels	Agonist	~10-fold more potent than cGMP	
Sp-8-pCPT-cGMPS	Rod CNG Channels	Agonist	Less potent than cGMP	
Sp-8-pCPT-cGMPS	Cone CNG Channels	Partial Agonist	Less potent than cGMP	

Note: K_a represents the activation constant, indicating the concentration required for half-maximal activation. K_i represents the inhibition constant, indicating the concentration required to inhibit 50% of the enzyme's activity. The lack of a specific K_a value for **Sp-8-Br-cGMPS** in the readily available literature highlights a gap in its full biochemical characterization. Researchers should empirically determine the optimal concentration for their specific experimental system.

Signaling Pathways

The primary signaling pathway initiated by **Sp-8-Br-cGMPS** involves the activation of PKG and its downstream effectors.





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